molecular formula C7H9ClN2O2 B574782 4-(2-Chloroacetyl)-1,3-dimethyl-1H-pyrazol-5(4H)-one CAS No. 185746-06-9

4-(2-Chloroacetyl)-1,3-dimethyl-1H-pyrazol-5(4H)-one

Cat. No.: B574782
CAS No.: 185746-06-9
M. Wt: 188.611
InChI Key: XHOOZZYPXWQFOO-UHFFFAOYSA-N
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Description

4-(2-Chloroacetyl)-1,3-dimethyl-1H-pyrazol-5(4H)-one is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by its unique structure, which includes a chloroacetyl group attached to a pyrazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloroacetyl)-1,3-dimethyl-1H-pyrazol-5(4H)-one typically involves the reaction of 1,3-dimethyl-1H-pyrazol-5(4H)-one with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid generated during the reaction. The reaction mixture is usually stirred at a low temperature (5-10°C) to control the exothermic nature of the reaction .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction is conducted in a reactor where the temperature and pressure are carefully controlled. The use of solvents such as diethyl ether can help in the efficient separation of the product. The final product is purified through recrystallization or distillation to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroacetyl)-1,3-dimethyl-1H-pyrazol-5(4H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Chloroacetyl)-1,3-dimethyl-1H-pyrazol-5(4H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Chloroacetyl)-1,3-dimethyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing new drugs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chloroacetyl)-1,3-dimethyl-1H-pyrazol-5(4H)-one is unique due to its pyrazolone ring structure, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

185746-06-9

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.611

IUPAC Name

4-(2-chloroacetyl)-2,5-dimethyl-4H-pyrazol-3-one

InChI

InChI=1S/C7H9ClN2O2/c1-4-6(5(11)3-8)7(12)10(2)9-4/h6H,3H2,1-2H3

InChI Key

XHOOZZYPXWQFOO-UHFFFAOYSA-N

SMILES

CC1=NN(C(=O)C1C(=O)CCl)C

Synonyms

3H-Pyrazol-3-one, 4-(chloroacetyl)-2,4-dihydro-2,5-dimethyl- (9CI)

Origin of Product

United States

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